molecular formula C15H15IN2OS B4548640 1-(2-Ethoxyphenyl)-3-(2-iodophenyl)thiourea

1-(2-Ethoxyphenyl)-3-(2-iodophenyl)thiourea

Cat. No.: B4548640
M. Wt: 398.3 g/mol
InChI Key: OIGNDBABDAHLAP-UHFFFAOYSA-N
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Description

1-(2-Ethoxyphenyl)-3-(2-iodophenyl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. This compound, in particular, is characterized by the presence of ethoxy and iodophenyl groups attached to the thiourea core, which imparts unique chemical and physical properties.

Scientific Research Applications

1-(2-Ethoxyphenyl)-3-(2-iodophenyl)thiourea has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the development of materials with specific properties, such as polymers and coatings.

Preparation Methods

The synthesis of 1-(2-Ethoxyphenyl)-3-(2-iodophenyl)thiourea typically involves the reaction of 2-iodophenyl isothiocyanate with 2-ethoxyaniline. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the thiourea linkage. The reaction can be represented as follows:

2-Iodophenyl isothiocyanate+2-EthoxyanilineThis compound\text{2-Iodophenyl isothiocyanate} + \text{2-Ethoxyaniline} \rightarrow \text{this compound} 2-Iodophenyl isothiocyanate+2-Ethoxyaniline→this compound

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-(2-Ethoxyphenyl)-3-(2-iodophenyl)thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonyl derivatives using oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.

    Substitution: The iodophenyl group can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include bases, acids, and catalysts that facilitate the desired transformations. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-(2-Ethoxyphenyl)-3-(2-iodophenyl)thiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds and coordinate with metal ions, affecting various biochemical pathways. The ethoxy and iodophenyl groups contribute to the compound’s lipophilicity and electronic properties, influencing its biological activity.

Comparison with Similar Compounds

1-(2-Ethoxyphenyl)-3-(2-iodophenyl)thiourea can be compared with other thiourea derivatives, such as:

    1-Phenyl-3-(2-iodophenyl)thiourea: Lacks the ethoxy group, resulting in different chemical and biological properties.

    1-(2-Methoxyphenyl)-3-(2-iodophenyl)thiourea: Contains a methoxy group instead of an ethoxy group, which affects its reactivity and applications.

    1-(2-Ethoxyphenyl)-3-phenylthiourea: Lacks the iodophenyl group, leading to different substitution reactions and biological activities.

Properties

IUPAC Name

1-(2-ethoxyphenyl)-3-(2-iodophenyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15IN2OS/c1-2-19-14-10-6-5-9-13(14)18-15(20)17-12-8-4-3-7-11(12)16/h3-10H,2H2,1H3,(H2,17,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIGNDBABDAHLAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=S)NC2=CC=CC=C2I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15IN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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